molecular formula C17H11N3O3 B12184364 N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12184364
M. Wt: 305.29 g/mol
InChI Key: BVEJPVQPACCRTA-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit kinase activity, resulting in the disruption of cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1,3-benzothiazol-2-yl)-arylamides
  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide

Uniqueness

N-(1H-1,3-benzodiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of benzimidazole and chromene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H11N3O3/c21-15(20-17-18-12-6-2-3-7-13(12)19-17)11-9-10-5-1-4-8-14(10)23-16(11)22/h1-9H,(H2,18,19,20,21)

InChI Key

BVEJPVQPACCRTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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